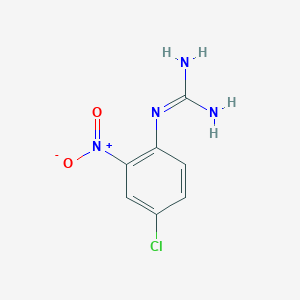
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various scientific domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . These reactions are usually carried out at elevated temperatures ranging from 70°C to 90°C .
Industrial Production Methods
Industrial production of this compound often employs flow synthesis techniques, which offer advantages in terms of safety and product purity. Manganese dioxide is commonly used as a heterogeneous reagent in these processes .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions typically involve the use of hydrogen gas or metal hydrides.
Substitution: Substitution reactions often employ halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which have been studied for their biological activities .
Scientific Research Applications
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of new chemical entities.
Biology: Studied for its antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of biofilms by Staphylococcus aureus, thereby exhibiting antimicrobial activity . It also interferes with various cellular processes, leading to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
- Macrooxazoles A–D
Uniqueness
5-Methyl-2-(2-pyridyl)oxazole-4-carboxylic Acid stands out due to its unique combination of a pyridyl group and an oxazole ring, which imparts distinct biological activities. Its ability to inhibit biofilm formation and exhibit anticancer properties makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)12-9(15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14) |
InChI Key |
ANVQCQQOAOTWGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)










![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
